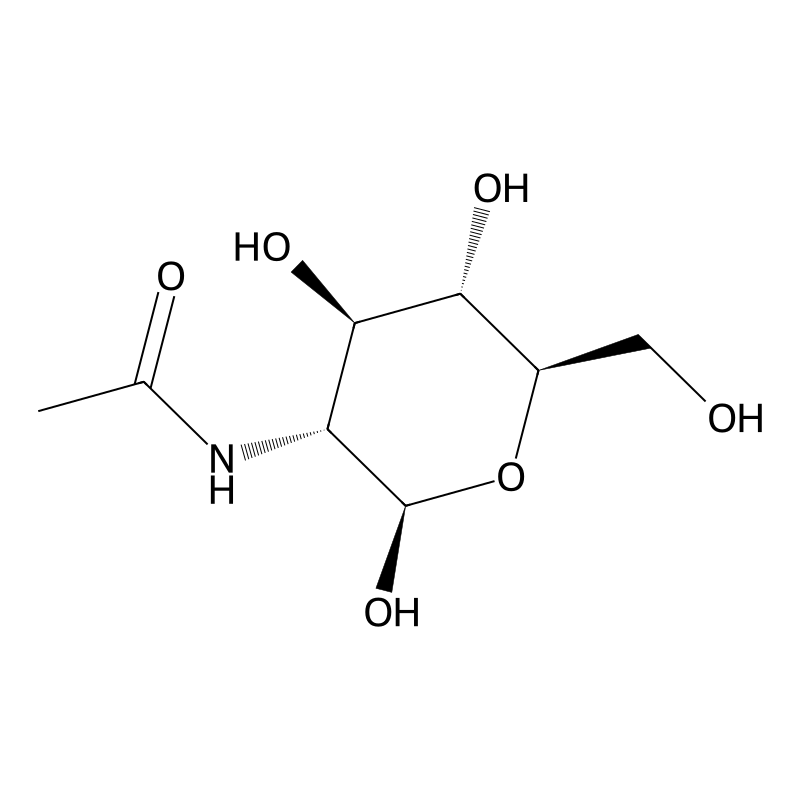

N-ACETYL-beta-D-GLUCOSAMINE

Content Navigation

- 1. General Information

- 2. Procurement Baseline: N-ACETYL-beta-D-GLUCOSAMINE (CAS 85409-09-2) in Chemoenzymatic Synthesis

- 3. The Cost of Substitution: Why Alpha-Anomers and Non-Acetylated Glucosamine Fail in Precision Glycosylation

- 4. Quantitative Evidence: N-ACETYL-beta-D-GLUCOSAMINE (CAS 85409-09-2) vs. Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Acetyl-beta-D-glucosamine (beta-GlcNAc) is a highly soluble, monomeric acylaminosugar that serves as a critical structural building block in the synthesis of bacterial peptidoglycans, human milk oligosaccharides (HMOs), and glycosylated biotherapeutics. Unlike polymeric chitin or mixed-anomer pools, the purified beta-anomer provides a stereochemically defined precursor essential for precise enzymatic coupling. With a molecular weight of 221.21 g/mol, a defined melting point near 211 °C, and exceptional aqueous solubility exceeding 250 mg/mL, this compound is optimized for high-titer aqueous bioprocessing and strictly controlled chemoenzymatic workflows where anomeric purity dictates downstream yield [1].

Substituting N-Acetyl-beta-D-glucosamine with its alpha-anomer (alpha-GlcNAc) or non-acetylated D-glucosamine introduces severe process bottlenecks in enzymatic synthesis. Glycosyltransferases, such as beta-1,4-galactosyltransferase, exhibit strict stereospecificity and will only accept the beta-anomer as a non-reducing terminal acceptor to form critical linkages like the type 1 histo-blood group antigen precursor. Using an anomeric mixture or the alpha form results in stalled enzymatic reactions, drastically reduced coupling efficiencies, and the need for costly downstream chromatographic separation of unreacted precursors. Furthermore, substituting with non-acetylated glucosamine alters the physiological charge and pKa, disrupting the pH balance of strictly buffered in vitro synthesis systems and preventing proper recognition by N-acetylhexosaminidase enzymes [1].

Absolute Stereospecificity in Galactosyltransferase Workflows

In chemoenzymatic synthesis of complex glycans, the anomeric configuration of the acceptor molecule is strictly enforced by the enzyme active site. Beta-1,4-galactosyltransferase specifically requires N-Acetyl-beta-D-glucosamine as the acceptor to transfer galactose from UDP-alpha-D-galactose. When the beta-anomer is used, the enzyme efficiently generates the required beta-(1,4) linkage with high catalytic turnover. In contrast, substituting with N-Acetyl-alpha-D-glucosamine results in near-zero catalytic activity, as the alpha-anomer cannot correctly orient in the active site. This absolute stereospecificity means that procuring high-purity beta-GlcNAc is mandatory to achieve viable yields in the synthesis of histo-blood group precursors and human milk oligosaccharides [1].

| Evidence Dimension | Enzymatic coupling efficiency (beta-1,4-galactosyltransferase) |

| Target Compound Data | High catalytic turnover (acts as primary acceptor) |

| Comparator Or Baseline | N-Acetyl-alpha-D-glucosamine (Near-zero activity) |

| Quantified Difference | >99% reduction in coupling efficiency when using the alpha-anomer |

| Conditions | In vitro enzymatic synthesis using UDP-Gal donor |

Procuring the strictly defined beta-anomer prevents catastrophic yield loss in enzymatic oligosaccharide synthesis.

Aqueous Processability: Monomeric beta-GlcNAc vs. Polymeric Chitin

For liquid-phase formulation and bioprocessing, precursor solubility dictates maximum theoretical titer. N-Acetyl-beta-D-glucosamine exhibits excellent aqueous solubility, reaching up to 250 mg/mL at neutral pH. In contrast, polymeric alternatives like chitin are practically insoluble in water and require harsh, highly acidic conditions (e.g., concentrated hydrochloric or sulfuric acid) for dissolution. Even partially deacetylated chitosan requires acidic environments (pH < 6) to remain soluble. The high neutral solubility of monomeric beta-GlcNAc allows for high-concentration formulation in physiological buffers without the risk of acid-catalyzed degradation of sensitive co-reactants or biologicals [1].

| Evidence Dimension | Aqueous solubility at neutral pH |

| Target Compound Data | ~250 mg/mL |

| Comparator Or Baseline | Polymeric Chitin (<0.1 mg/mL) |

| Quantified Difference | >2500-fold higher solubility at neutral pH |

| Conditions | Aqueous buffer, pH 7.0, 25 °C |

High aqueous solubility at neutral pH enables high-titer biomanufacturing without requiring harsh acidic solvents that complicate downstream processing.

Charge Neutrality in Buffered Formulations vs. Non-Acetylated Glucosamine

The presence of the N-acetyl group fundamentally alters the acid-base profile of the molecule compared to its non-acetylated counterpart. N-Acetyl-beta-D-glucosamine is physiologically neutral, lacking a basic primary amine, which prevents it from acting as a buffer or altering the pH of sensitive biological formulations. D-Glucosamine, however, possesses a free primary amine with a pKa of approximately 7.8, meaning it exists largely as a positively charged cation at physiological pH and can shift the pH of unbuffered or weakly buffered systems. This charge neutrality makes beta-GlcNAc significantly more predictable in complex, multi-component enzymatic reactions where strict pH control is required for optimal enzyme kinetics[1].

| Evidence Dimension | Physiological charge and pKa |

| Target Compound Data | Neutral (no basic amine) |

| Comparator Or Baseline | D-Glucosamine (Basic amine, pKa ~7.8) |

| Quantified Difference | Complete elimination of cationic charge at pH 7.4 |

| Conditions | Physiological pH (7.4) aqueous formulation |

Procuring the N-acetylated form ensures formulation pH remains stable and eliminates unwanted electrostatic interactions with anionic biopolymers.

Chemoenzymatic Synthesis of Human Milk Oligosaccharides (HMOs)

Driven by its strict stereochemical compatibility with galactosyltransferases, beta-GlcNAc is the mandatory precursor for synthesizing complex HMOs like Lacto-N-neotetraose (LNnT) in engineered microbial systems or in vitro biocatalysis. The alpha-anomer cannot substitute in this pathway[1].

Biopharmaceutical Glycoengineering

Utilized as a defined monomeric feed in mammalian cell culture to optimize the O-GlcNAcylation and N-linked glycosylation profiles of recombinant monoclonal antibodies, taking advantage of its high neutral solubility and predictable charge profile compared to D-glucosamine [1].

Development of Enzyme Inhibitors and Assays

Serves as the precise stereospecific baseline substrate for characterizing the kinetics of N-acetyl-beta-D-hexosaminidases, where the alpha-anomer or non-acetylated forms would fail to bind the active site, ensuring reproducible assay development [1].

Physical Description

XLogP3

UNII

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Chitin (poly-N-acetyl-glucosamine) is one of the most common polymers found in nature. Structurally, it is related to cellulose, which consists of long chains of glucose molecules linked to each other. In chitin, the building block of the chains is a slightly modified form of glucose. ...Chitin is present in the shells of all crustaceans and insects, and in certain other organisms including many fungi, algae, and yeast. Commercially, chitin is isolated from the shells of crustaceans after the edible parts have been removed.

It is estimated that about 100X10+9 metric tons of chitin are produced every year on earth. ... At present, the major industrial source of chitin and chitosan are the shells of crabs and shrimps.

Dates

interactions by O-linked β-N-acetylglucosamine. Biochemistry. 2017 Nov 3. doi:

10.1021/acs.biochem.7b00871. [Epub ahead of print] PubMed PMID: 29099585.

2: Chi WJ. DasR, a GntR-family global regulator, regulates N-acetylglucosamine

metabolism in Streptomyces griseus. J Microbiol Biotechnol. 2017 Oct 25. doi:

10.4014/jmb.1708.08026. [Epub ahead of print] PubMed PMID: 29061030.

3: Hesketh GG, Dennis JW. N-acetylglucosamine: more than a silent partner in

insulin resistance. Glycobiology. 2017 Jul 1;27(7):595-598. doi:

10.1093/glycob/cwx035. PubMed PMID: 29048482; PubMed Central PMCID: PMC5458536.

4: Camacho E, Chrissian C, Cordero RJB, Liporagi-Lopes L, Stark RE, Casadevall A.

N-acetylglucosamine affects Cryptococcus neoformans cell-wall composition and

melanin architecture. Microbiology. 2017 Oct 18. doi: 10.1099/mic.0.000552. [Epub

ahead of print] PubMed PMID: 29043954.

5: Rush JS, Edgar RJ, Deng P, Chen J, Zhu H, van Sorge NM, Morris AJ, Korotkov

KV, Korotkova N. The molecular mechanism of N-acetylglucosamine side-chain

attachment to the Lancefield group A Carbohydrate in Streptococcus pyogenes. J

Biol Chem. 2017 Oct 11. pii: jbc.M117.815910. doi: 10.1074/jbc.M117.815910. [Epub

ahead of print] PubMed PMID: 29021255.

6: Li Z, Li X, Nai S, Geng Q, Liao J, Xu X, Li J. Checkpoint kinase 1-induced

phosphorylation of O-linked β-N-acetylglucosamine transferase regulates the

intermediate filament network during cytokinesis. J Biol Chem. 2017 Oct 11. pii:

jbc.M117.811646. doi: 10.1074/jbc.M117.811646. [Epub ahead of print] PubMed PMID:

29021254.

7: Ling M, Liu Y, Li J, Shin HD, Chen J, Du G, Liu L. Combinatorial promoter

engineering of glucokinase and phosphoglucoisomerase for improved

N-acetylglucosamine production in Bacillus subtilis. Bioresour Technol. 2017 Sep

9;245(Pt A):1093-1102. doi: 10.1016/j.biortech.2017.09.063. [Epub ahead of print]

PubMed PMID: 28946392.

Explore Compound Types